1,3-Diphenoxy-2-propanol (CAS: 622-04-8) is a solid aromatic ether alcohol based on a glycerol backbone, also known as Glycerol 1,3-diphenyl ether. It functions as a versatile chemical intermediate and a performance-enhancing component in polymers and resins. Its key procurement-relevant properties include a distinct melting point of 80-82°C and a high boiling point, which are critical for its processability in applications such as thermal paper development and as a precursor for specialty polymers and epoxy resins.
Substituting 1,3-Diphenoxy-2-propanol with seemingly similar compounds like its simpler analog 1,3-diphenyl-2-propanol, or common functional alternatives like Bisphenol A (BPA), is often unviable. The molecule's precise structure, combining a reactive secondary hydroxyl group with two bulky, thermally stable phenoxy groups, dictates its unique melting behavior and reactivity profile. Replacing it with an analog lacking the ether linkages or the central hydroxyl group would fundamentally alter the resulting polymer's flexibility, thermal properties, and performance in applications like thermal color development, where the specific proton-donating environment is critical.
1,3-Diphenoxy-2-propanol possesses a sharp melting point of 80-82°C. This is a critical processability parameter for its function as a developer or sensitizer in thermal paper. In such systems, the developer must melt within a specific temperature range to react with the leuco dye and form an image. This melting point is significantly lower than that of the common, but increasingly regulated, developer Bisphenol A (BPA), which melts at 158-159°C. This lower melting point allows for color development at lower print head temperatures, potentially reducing energy consumption and thermal stress on printing equipment.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 80-82°C |
| Comparator Or Baseline | Bisphenol A (BPA): 158-159°C |
| Quantified Difference | Approximately 76-79°C lower melting point than BPA |
| Conditions | Standard melting point determination. |
This distinct thermal property allows for formulation of thermal media with different temperature sensitivities and provides a key processing advantage over high-melting-point developers like BPA.
When used as a reactive modifier for epoxy resins, the incorporation of structures derived from 1,3-diphenoxy-2-propanol can enhance material properties. For instance, phosphorus-containing epoxy resins modified with phenolic compounds have demonstrated significantly higher char yields compared to standard resins. In a comparative study, a phosphorus-containing resin (BHPP-C) achieved a char yield of 35% at 700°C, whereas a standard DGEBA control resin yielded only 18%. While not a direct measurement of 1,3-diphenoxy-2-propanol, this demonstrates the principle that incorporating bulky, stable aromatic ether structures can substantially improve thermal stability and flame retardancy, a key objective when using it as a modifier.
| Evidence Dimension | Char Yield at 700°C (in N2) |
| Target Compound Data | Data for related structures suggests high char yield potential |
| Comparator Or Baseline | Standard DGEBA Epoxy Resin: 18% |
| Quantified Difference | Phosphorus-modified phenolic resins show a ~94% increase in char yield over baseline |
| Conditions | Thermogravimetric analysis (TGA) of cured epoxy resin specimens. |
For buyers developing high-performance composites or encapsulants, this compound offers a pathway to enhanced thermal stability and flame retardancy compared to unmodified epoxy systems.
The glycerol-based structure of 1,3-diphenoxy-2-propanol makes it a suitable starting material for multi-step synthesis of energetic materials. The core propanol structure can be functionalized, for example, through nitration or azidation, to produce energetic plasticizers. For comparison, the synthesis of the energetic plasticizer 1,3-diazido-2-nitroxypropane proceeds from 1,3-dichloropropan-2-ol. While 1,3-diphenoxy-2-propanol is a more advanced precursor, its use allows for the introduction of phenoxy groups which can modify properties like thermal stability and compatibility with binder systems, a level of tuning not available when starting from simple chlorinated precursors.
| Evidence Dimension | Precursor Complexity and Functionality |
| Target Compound Data | Provides a C3 backbone with integrated phenoxy groups for property modification. |
| Comparator Or Baseline | 1,3-Dichloropropan-2-ol: A basic C3 chlorinated precursor. |
| Quantified Difference | N/A (Qualitative difference in synthetic strategy) |
| Conditions | Multi-step organic synthesis pathways for energetic materials. |
Procuring this compound provides a more advanced starting point for synthesizing specialty energetic plasticizers with tailored properties, potentially simplifying synthesis routes compared to building up similar complexity from basic precursors.
This compound is a strong candidate for use as a color developer or sensitizer in the formulation of 'BPA-free' thermal paper. Its well-defined melting point, substantially lower than that of BPA, enables the design of thermal media that can be imaged using less energy, which is advantageous for high-speed or portable printing devices.
As a reactive additive or comonomer in epoxy resin systems, 1,3-diphenoxy-2-propanol is used to enhance thermo-mechanical properties. The rigid phenoxy groups can increase the glass transition temperature and thermal stability of the cured polymer, making it suitable for manufacturing durable coatings, adhesives, and composite materials requiring higher performance than standard formulations.
The unique combination of a reactive hydroxyl group and stable aromatic ethers makes this compound a valuable intermediate in organic synthesis. It is particularly suited as a precursor for high-value materials such as energetic plasticizers or specialty polyesters where the final product benefits from the thermal stability and specific solubility characteristics imparted by the phenoxy moieties.
Irritant